5-Methyl-2-phenylthiazole-4-carboxylic acid

Vue d'ensemble

Description

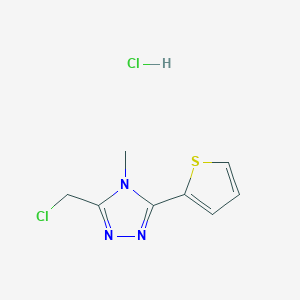

5-Methyl-2-phenylthiazole-4-carboxylic acid (MPTCA) is a thiazole-based carboxylic acid that has been studied for its potential applications in biochemistry and physiology. It is a heterocyclic aromatic compound containing sulfur and nitrogen, and is structurally similar to other thiazole-based carboxylic acids. MPTCA is of particular interest due to its potential applications in the synthesis of pharmaceuticals, as well as its ability to act as a ligand for certain enzymes.

Applications De Recherche Scientifique

Chemical Synthesis and Properties

- Synthesis Methods : The compound has been synthesized through various methods, including the conversion of 5-methyl-3-phenylisothiazole-4-carboxylic acid into other derivatives through halogenation and hydrolysis processes (Naito, Nakagawa, & Takahashi, 1968).

- Sulfoxide and Sulfone Derivatives : It has been transformed into sulfoxide and sulfone derivatives, highlighting its versatility in chemical modifications (Naito et al., 1968).

- Regioselectivity in Lithiation : Studies on its lithiation reveal insights into regioselectivity, important for developing trisubstituted thiazoles and oxazoles (Cornwall, Dell, & Knight, 1991).

Biological and Pharmacological Applications

- Inhibitory Effects on Enzymes : Its derivatives have been evaluated for inhibitory effects on enzymes like diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride biosynthesis (Kadam et al., 2013).

- Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial activity, indicating potential for developing new antimicrobial agents (Babu et al., 2016).

- Carbonic Anhydrase-III Inhibition : It's also been used in the synthesis of compounds for inhibiting carbonic anhydrase-III, an enzyme implicated in various physiological processes (Al-Jaidi et al., 2020).

Material Science and Chemistry

- Polymer Synthesis : Its analogs have been used in the synthesis of thermotropic polyesters, contributing to advancements in material science (Kricheldorf & Thomsen, 1992).

- Synthetic Pathways for Triazoles : It has played a role in the oriented synthesis of triazole derivatives, showcasing its utility in complex organic synthesis (Liu et al., 2015).

Safety and Hazards

The safety information for “5-Methyl-2-phenylthiazole-4-carboxylic acid” indicates that it has some hazards. The GHS pictogram GHS07 is associated with it, and the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Orientations Futures

In terms of future directions, one study replaced the carboxylic acid group of the 5-methyl-2-phenylthiazole scaffold with non-acidic or less acidic heterocycles like 1,3,4-oxadiazole, 1,3,4-oxadiazolinone, 1,3,4-oxadiazolinethione . This suggests that modifications of the “5-Methyl-2-phenylthiazole-4-carboxylic acid” structure could lead to new compounds with potentially different properties and applications.

Mécanisme D'action

Target of Action

Similar compounds have been found to target enzymes like cyclooxygenase . Cyclooxygenase is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain.

Mode of Action

It’s known that similar compounds act by inhibiting the activity of their target enzymes . In the case of cyclooxygenase, this inhibition prevents the synthesis of prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

Similar compounds are known to affect the prostaglandin synthesis pathway by inhibiting the enzyme cyclooxygenase . This results in a decrease in the production of prostaglandins, which are involved in inflammation and pain.

Result of Action

Similar compounds have been found to exhibit anti-inflammatory and analgesic activities . These effects are likely due to the inhibition of prostaglandin synthesis, resulting in a reduction of inflammation and pain.

Analyse Biochimique

Biochemical Properties

5-Methyl-2-phenylthiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . This inhibition prevents the synthesis of prostaglandins, thereby reducing inflammation and pain. Additionally, this compound interacts with other biomolecules, such as neurotransmitters, influencing their release and uptake .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and pain. By inhibiting COX-2, it reduces the production of pro-inflammatory cytokines, thereby dampening the inflammatory response . Furthermore, this compound influences gene expression by modulating transcription factors involved in inflammatory pathways . It also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandins . This binding interaction is crucial for its anti-inflammatory and analgesic effects. Additionally, it modulates the activity of other enzymes and proteins involved in cellular signaling and metabolism . These interactions lead to changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation . Long-term studies have shown that its anti-inflammatory and analgesic effects persist over extended periods, making it a promising candidate for chronic conditions . Its stability and efficacy may vary depending on the specific experimental conditions and the presence of other compounds .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and analgesic effects without causing adverse effects . At higher doses, it may cause gastrointestinal irritation and other toxic effects . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and elimination from the body . These interactions can influence metabolic flux and the levels of various metabolites . Additionally, it may affect the activity of other metabolic enzymes, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . These interactions influence its localization and accumulation within specific tissues, affecting its overall efficacy and safety .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it may be targeted to specific organelles through post-translational modifications and targeting signals . These localization patterns influence its interactions with biomolecules and its overall biological effects .

Propriétés

IUPAC Name |

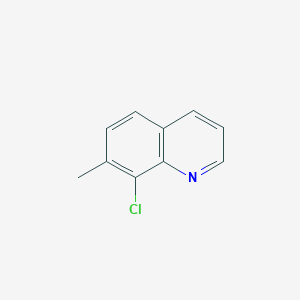

5-methyl-2-phenyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-7-9(11(13)14)12-10(15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQFOJCLVJKFPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113366-43-1 | |

| Record name | 5-methyl-2-phenyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2520063.png)

![2-[[1-[2-(3-Methylphenyl)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2520064.png)

![N-((3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2520067.png)

![N'-[(1E)-(2-ethoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide](/img/structure/B2520070.png)

![2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B2520076.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2520079.png)